molecular formula C7H12F3NO B2735543 cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol CAS No. 1932097-26-1

cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol

Cat. No.: B2735543
CAS No.: 1932097-26-1
M. Wt: 183.174
InChI Key: YOBHLDWPCVVZPC-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol: is a chemical compound with the molecular formula C7H12F3NO . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The presence of a trifluoromethyl group and a hydroxyl group on the piperidine ring makes this compound unique and potentially useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound) may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities .

Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity. It serves as a model compound for understanding the interactions of fluorinated molecules with biological systems .

Medicine: Its unique structure may contribute to improved pharmacokinetic properties and target specificity .

Industry: In the industrial sector, this compound) is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals .

Mechanism of Action

The mechanism of action of cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The hydroxyl group may form hydrogen bonds with target molecules, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Uniqueness: The presence of both the trifluoromethyl and hydroxyl groups in cis-((6-(Trifluoromethyl)piperidin-3-YL)methanol) makes it unique. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides opportunities for further chemical modifications .

Properties

IUPAC Name

[(3R,6R)-6-(trifluoromethyl)piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(4-12)3-11-6/h5-6,11-12H,1-4H2/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBHLDWPCVVZPC-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC[C@@H]1CO)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.